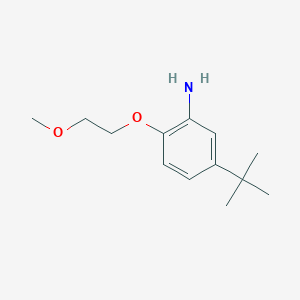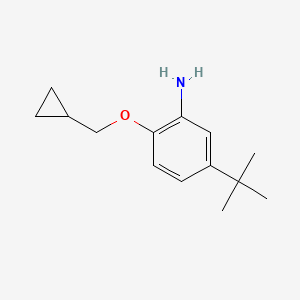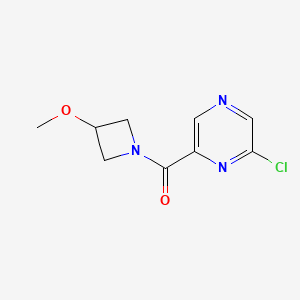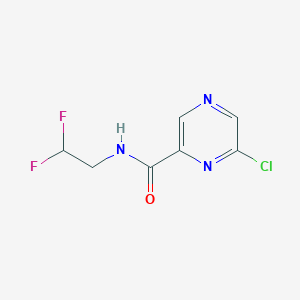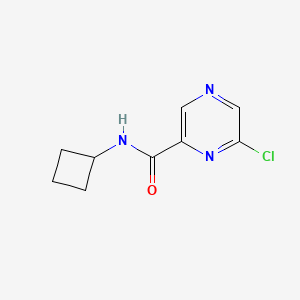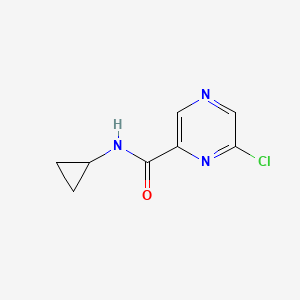
(6-Chloropyrazin-2-yl)-(3,3-difluoroazetidin-1-yl)-methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Chloropyrazin-2-yl)-(3,3-difluoroazetidin-1-yl)-methanone is a synthetic organic compound characterized by the presence of a chloropyrazine ring and a difluoroazetidine moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (6-Chloropyrazin-2-yl)-(3,3-difluoroazetidin-1-yl)-methanone typically involves the following steps:
Formation of the Chloropyrazine Ring: The chloropyrazine ring can be synthesized through the reaction of 2-chloropyrazine with appropriate reagents under controlled conditions.
Introduction of the Difluoroazetidine Moiety: The difluoroazetidine moiety is introduced via a nucleophilic substitution reaction, where a suitable difluoroazetidine precursor reacts with the chloropyrazine intermediate.
Final Coupling Reaction: The final step involves coupling the chloropyrazine and difluoroazetidine intermediates under specific conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into corresponding alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under appropriate conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the pyrazine ring.
Reduction: Reduced forms of the carbonyl group, such as alcohols.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
科学的研究の応用
(6-Chloropyrazin-2-yl)-(3,3-difluoroazetidin-1-yl)-methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of (6-Chloropyrazin-2-yl)-(3,3-difluoroazetidin-1-yl)-methanone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it could bind to a particular enzyme’s active site, blocking its activity and thereby affecting the metabolic pathways in which the enzyme is involved.
類似化合物との比較
(6-Chloropyrazin-2-yl)-(3,3-difluoroazetidin-1-yl)-methanone: shares structural similarities with other pyrazine and azetidine derivatives.
Triazole Compounds: These compounds also exhibit significant biological activities and are used in various applications, including as corrosion inhibitors.
Phenylurea and Benzoylurea Compounds: These compounds have similar structural characteristics and are used in the identification and analysis of complex systems.
Uniqueness:
- The combination of a chloropyrazine ring and a difluoroazetidine moiety in this compound provides unique chemical properties that distinguish it from other similar compounds. This unique structure contributes to its potential applications in various fields.
特性
IUPAC Name |
(6-chloropyrazin-2-yl)-(3,3-difluoroazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF2N3O/c9-6-2-12-1-5(13-6)7(15)14-3-8(10,11)4-14/h1-2H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVDOVXQOUKIKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CN=CC(=N2)Cl)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
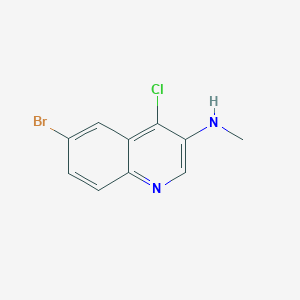

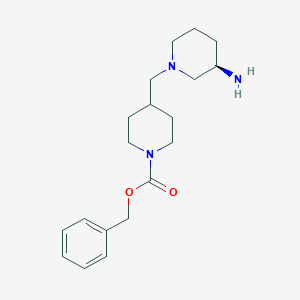


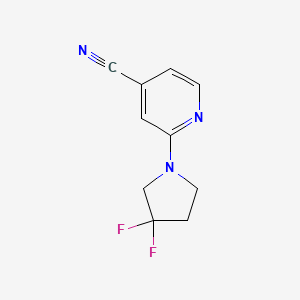
![4,4-Difluoro-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4'-carbonitrile](/img/structure/B8162300.png)
